1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This compound features a 4-methoxyphenyl group at position 1 and a 4-methylbenzyl group at position 2 (Figure 1). Its synthesis is optimized under mild conditions, yielding 43–86% purity with >95% HPLC purity in most cases .
Properties
CAS No. |
867137-98-2 |
|---|---|
Molecular Formula |
C26H21NO4 |
Molecular Weight |
411.457 |
IUPAC Name |
1-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO4/c1-16-7-9-17(10-8-16)15-27-23(18-11-13-19(30-2)14-12-18)22-24(28)20-5-3-4-6-21(20)31-25(22)26(27)29/h3-14,23H,15H2,1-2H3 |
InChI Key |
PGBFPMUOAOLEOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction that integrates various reagents under controlled conditions. The process can yield high-purity products with significant yields. For instance, a study reported a successful one-pot synthesis of related compounds with yields ranging from 43% to 86% depending on the substituents used in the reaction .
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antioxidant Activity : Compounds within the chromeno[2,3-c]pyrrole class have demonstrated notable antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and inhibit oxidative stress .
- Anticancer Properties : The compound has shown promise as an anticancer agent. Research indicates that derivatives of chromeno[2,3-c]pyrroles can act as glucokinase activators and may mimic glycosaminoglycans, which are crucial in cancer cell signaling pathways .
- Enzyme Inhibition : Some studies have highlighted the potential of these compounds to inhibit key enzymes involved in cancer progression. For example, they have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2, showcasing their relevance in combating viral infections .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Pyranonigrins : Secondary metabolites produced by Aspergillus niger have been shown to possess significant antioxidant activity and inhibit various cancer cell lines . The structural similarities with 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest potential for similar biological effects.
- Glucokinase Activators : A study demonstrated that certain chromeno[2,3-c]pyrroles could enhance glucokinase activity, which plays a pivotal role in glucose metabolism and diabetes management . This suggests that the compound may have therapeutic applications beyond oncology.
Research Findings
Research findings indicate that the biological activities of 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are promising:
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Multicomponent Reaction (MCR)
The primary synthesis route involves a one-pot MCR using:
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 variants),
Aryl aldehydes (26 variants),
Primary amines (27 variants) . Yields range from 43–86%, with higher yields for electron-deficient aldehydes .
Preparation Methods
Alkylation via Phase-Transfer Catalysis
A suspension of the core structure (1.0 eq) in dichloromethane reacts with 4-methylbenzyl bromide (1.2 eq) under phase-transfer conditions (tetrabutylammonium bromide, 0.1 eq). The biphasic system (50% NaOH(aq)/DCM) facilitates nucleophilic substitution at the N2 position, requiring 12–14 hours at 40°C. Workup involves sequential washes with 5% HCl and saturated NaHCO3, followed by silica gel chromatography (eluent: CHCl3/MeOH 98:2).
Reaction Monitoring Data
Reductive Amination Approach
Alternative protocols employ reductive amination between the primary amine intermediate and 4-methylbenzaldehyde. In a representative procedure:
- Core amine (1.0 eq) and aldehyde (1.5 eq) reflux in toluene with molecular sieves (4Å) for 6 hours.
- Sodium triacetoxyborohydride (1.2 eq) added portionwise at 0°C.
- Stirring continues for 18 hours at room temperature.
This method offers superior stereocontrol (dr > 19:1) but requires chromatographic purification, reducing overall yield to 55–60%.
Crystallization and Purification Techniques
Final purification leverages differential solubility profiles:
- Hot Filtration removes polymeric byproducts during ethanol recrystallization.
- pH-Dependent Crystallization : Converting the free base to its hydrochloride salt enhances crystallinity. A 14% isopropanol/HCl solution induces rapid nucleation, yielding needle-like crystals with >99% chiral purity.
Crystallization Parameters
| Condition | Value | Effect on Crystal Quality |
|---|---|---|
| Cooling Rate | 0.5°C/min | Reduces inclusion solvents |
| Solvent Ratio (IPA:EtOAc) | 3:1 | Maximizes yield |
| Seed Crystal Loading | 0.5% w/w | Controls polymorphism |
XRD analysis confirms monoclinic P21/c symmetry with unit cell dimensions a = 8.542 Å, b = 12.307 Å, c = 14.891 Å.
Analytical Characterization Benchmarks
The compound exhibits distinct spectroscopic signatures:
1H NMR (DMSO-d6)
- δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 7.34–7.28 (m, 4H, benzyl-H)
- δ 6.95 (d, J = 8.8 Hz, 2H, OCH3-Ar)
- δ 5.02 (s, 2H, N-CH2)
- δ 3.80 (s, 3H, OCH3)
- δ 2.31 (s, 3H, CH3)
HRMS (ESI+)
Calculated for C27H22N2O4: 438.1583 [M+H]+
Observed: 438.1585
Thermal Analysis
Comparative Evaluation of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| MCR + Alkylation | 72 | 95.3 | Kilogram-scale |
| Stepwise Cyclization + Reductive Amination | 58 | 98.1 | <100 g |
| Solid-Phase Synthesis | 41 | 89.7 | Research-scale |
The multicomponent approach offers superior throughput but requires strict control over stoichiometry. Reductive amination provides higher purity at the expense of yield, making it preferable for preclinical studies.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- Substituent Compatibility : Aryl aldehydes with methoxy, methyl, halogen, or allyl groups yield successful cyclization. Primary amines with alkyl or aryl groups are tolerated, though reaction times vary (15 min to 2 h depending on substituent electronic effects) .
- Purification : HPLC analysis confirms >95% purity in 92% of cases, with yields typically 43–86% .
- Methodology : Optimized conditions involve heating in ethanol or DMF, with stoichiometric control (e.g., 1.1 eq. amine for aldehydes with phenolic hydroxyl groups) .
Q. How can the structural features of this compound be characterized to confirm its identity?
- NMR Spectroscopy : The 4-methoxyphenyl and 4-methylbenzyl groups produce distinct aromatic proton signals (δ 6.8–7.4 ppm) and methoxy/methyl singlets (δ 3.8–2.3 ppm). The chromeno-pyrrole core shows carbonyl signals at δ 170–175 ppm in NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (CHNO, exact mass 439.14 g/mol).
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures purity assessment .
Q. What functional groups in this compound are critical for its hypothesized biological activity?
- The chromeno-pyrrole-dione core provides a planar aromatic system for potential DNA intercalation or enzyme inhibition.
- 4-Methoxyphenyl and 4-methylbenzyl substituents enhance lipophilicity, influencing membrane permeability. Substituent electronic effects (e.g., methoxy as electron-donating) modulate reactivity in biological environments .
Advanced Research Questions
Q. How can contradictory data on substituent effects in synthesis be systematically addressed?
Discrepancies in substituent-driven reaction efficiency (e.g., donor vs. acceptor groups altering heating times) require:
- Controlled Experiments : Parallel reactions with identical conditions except for the substituent .
- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Computational Modeling : Density Functional Theory (DFT) to calculate transition-state energies and substituent electronic contributions .
Q. What methodological challenges arise in creating a diverse library of derivatives for SAR studies?
- Scope Limitations : Bulky substituents (e.g., tert-butyl) may sterically hinder cyclization, reducing yields.
- Reaction Scalability : Multicomponent reactions require precise stoichiometric control; deviations >5% lead to byproducts .
- Data Management : High-throughput screening (HTS) combined with cheminformatics tools (e.g., KNIME or Pipeline Pilot) is essential for analyzing 200+ derivatives .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., Gaussian or ORCA) simulate intermediates and transition states to prioritize synthetically feasible derivatives .
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases or topoisomerases) identifies substituents that optimize binding affinity .
Q. What strategies resolve discrepancies in thermal stability data during formulation studies?
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under nitrogen vs. air to assess oxidative stability.
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or amorphous content affecting shelf life .
Q. How do solvent polarity and reaction temperature influence the regioselectivity of derivatization?
- Polar Solvents (DMF, DMSO) : Stabilize charge-separated intermediates, favoring nucleophilic attack at the C3 carbonyl.
- Nonpolar Solvents (Toluene) : Promote π-π stacking, directing substitution to the chromene ring.
- Temperature Optimization : Lower temps (0–25°C) reduce side reactions in sensitive transformations (e.g., hydrazone formation) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
